Vindeburnolum
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Overview
Description
Vindeburnol is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, vindeburnol has been beneficial in treating multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .
Preparation Methods
The synthesis of vindeburnol involves several stereoselective steps. One method starts from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of vindeburnol via a common hydroxyl-lactam intermediate. This process involves the use of the acetoxy function to induce enantioselectivity and as a latent source of the ketone carbonyl group . Another method features the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold .
Chemical Reactions Analysis
Vindeburnol undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective synthesis of vindeburnol involves aldol reactions, where the substrate-dependent diastereoselectivity reversal is observed . Common reagents used in these reactions include acetoxyglutarimide and hexahydroindoloquinolizinones. The major products formed from these reactions are vindeburnol and its epimers .
Scientific Research Applications
Vindeburnol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and aldol reactions. In biology and medicine, vindeburnol has shown promise in treating neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis by reducing neuroinflammation and amyloid burden . It also enhances the release of noradrenaline, a key chemical in the regulation of neuroinflammation . In industry, vindeburnol is used in the development of neuroprotective drugs and treatments for neuropsychiatric symptoms .
Mechanism of Action
Vindeburnol exerts its effects by modulating cAMP levels in neurons, leading to increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It inhibits phosphodiesterase activity, which contributes to its neuroprotective effects . Vindeburnol targets noradrenergic neurons in the locus coeruleus, reducing neuroinflammation and amyloid burden, and normalizing behavior in animal models of Alzheimer’s disease .
Comparison with Similar Compounds
Vindeburnol is compared with other similar compounds such as vincamine, vinburnine, dihydroergotoxine mesilate, and nicergoline. While all these compounds have neuroprotective properties, vindeburnol shows a unique pharmacological profile, making it therapeutically effective in treating cerebral insufficiency . Its ability to modulate cAMP levels and enhance noradrenaline release sets it apart from other compounds .
Biological Activity
Introduction
Vindeburnolum is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and antioxidant effects. This article synthesizes existing research findings on this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound is a flavonoid derivative isolated from the plant species Combretum. Flavonoids are known for their diverse biological activities, which are often attributed to their ability to modulate cellular signaling pathways and exert protective effects against oxidative stress.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Staphylococcus aureus | 30 |
Escherichia coli | 40 |
Pseudomonas aeruginosa | 50 |
Salmonella enterica | 35 |
The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Anti-Inflammatory Activity
This compound has shown promising anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses.
Case Study: Inhibition of Cytokine Production
In a controlled study involving human macrophages, this compound was administered at varying concentrations (10-100 µM). The results demonstrated a dose-dependent reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels:
- Control Group: IL-6: 150 pg/ml; TNF-α: 200 pg/ml
- This compound (100 µM): IL-6: 70 pg/ml; TNF-α: 90 pg/ml
These findings suggest that this compound may be a viable candidate for therapeutic applications aimed at managing inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, indicating its potential role in protecting cells from oxidative damage.
Table 2: Antioxidant Activity of this compound
Assay Type | IC50 Value (µg/ml) |
---|---|
DPPH | 25 |
ABTS | 30 |
Lower IC50 values signify higher antioxidant activity, positioning this compound as a potent antioxidant agent.
The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of Enzymatic Activity: this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Scavenging Reactive Oxygen Species (ROS): The compound's structure allows it to effectively neutralize ROS, thereby reducing oxidative stress.
- Modulation of Gene Expression: this compound can influence the expression of genes involved in inflammation and apoptosis.
Properties
CAS No. |
68779-67-9 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |
InChI Key |
KOIGYXJOGRVNIS-LYRGGWFBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
Canonical SMILES |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Origin of Product |
United States |
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